molecular formula C16H16N4O3S B2621906 N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide CAS No. 1173425-01-8

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide

Cat. No.: B2621906
CAS No.: 1173425-01-8
M. Wt: 344.39
InChI Key: BDAHTWFUGYRHGB-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide is a sophisticated chemical reagent designed for specialized research applications. This compound features a unique molecular architecture that combines a dihydrodioxinobenzothiazole core with a methylpyrazole carboxamide group. This structure is characteristic of molecules investigated for targeted biological activity, drawing parallels to other pyrazole-carboxamide compounds studied for their potent inhibitory effects on specific kinases, such as the platelet-derived growth factor receptor (PDGFR) . Researchers can explore its potential as a key scaffold in medicinal chemistry, particularly in the development of novel tyrosine kinase inhibitors with broad antiproliferative activity against various tumor cell lines . The presence of the benzodioxine and thiazole motifs suggests potential for interesting electronic properties and binding affinity, making it a candidate for research in chemical biology and drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-3-20-11-8-12-13(23-7-6-22-12)9-14(11)24-16(20)18-15(21)10-4-5-17-19(10)2/h4-5,8-9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAHTWFUGYRHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=NN4C)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the pyrazole carboxamide group through a condensation reaction with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, two structurally related compounds from and —tetrahydroimidazo[1,2-a]pyridine derivatives 2d and 1l—share motifs with fused heterocycles and functionalized side chains. Below is a comparative analysis based on structural and physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Property Target Compound (Benzothiazole-Dioxino-Pyrazole) Compound 2d (Imidazopyridine) Compound 1l (Imidazopyridine)
Core Heterocycle Benzothiazole fused with dioxane Tetrahydroimidazo[1,2-a]pyridine Tetrahydroimidazo[1,2-a]pyridine
Substituents Ethyl, methylpyrazole-carboxamide Benzyl, cyano, nitro phenyl, esters Phenethyl, cyano, nitro phenyl, esters
Melting Point (°C) Not reported in evidence 215–217 243–245
Synthetic Yield Not reported in evidence 55% 51%
Key Functional Groups Carboxamide, dioxane Nitro, cyano, ester Nitro, cyano, ester
Spectroscopic Confirmation Not available ¹H/¹³C NMR, IR, HRMS ¹H/¹³C NMR, IR, HRMS

Key Observations :

Structural Complexity: The target compound’s benzothiazole-dioxino-pyrazole scaffold is distinct from the imidazopyridine cores of 2d and 1l. Benzothiazoles are sulfur-containing aromatic systems, whereas imidazopyridines are nitrogen-rich bicyclic structures.

Functional Group Diversity: While 2d and 1l feature nitro, cyano, and ester groups—common in agrochemicals and pharmaceuticals—the target compound’s carboxamide group may enhance solubility or receptor-binding affinity.

Synthetic Challenges :

  • The lower yields of 2d (55%) and 1l (51%) highlight the difficulty of synthesizing fused heterocyclic systems. The target compound’s synthesis would likely face similar challenges due to its intricate ring system.

Spectroscopic Characterization :

  • Both 2d and 1l were validated via NMR, IR, and HRMS, which are standard for heterocyclic compounds. The absence of such data for the target compound limits direct comparisons.

Biological Activity

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound's unique structure combines a dioxin ring, a benzothiazole moiety, and a pyrazole derivative, which may contribute to its pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

ComponentDescription
IUPAC Name This compound
Molecular Formula C₁₅H₁₈N₄O₂S
Molecular Weight 318.40 g/mol

The biological activity of this compound may be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and can affect the pharmacokinetics of co-administered drugs.
  • Receptor Modulation : It could interact with receptors associated with various signaling pathways, leading to therapeutic effects in conditions such as cancer or inflammation.

Biological Activity Data

Research has indicated several biological activities associated with this compound:

Activity TypeFindings
Anticancer Activity In vitro studies show that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties The compound has shown activity against certain bacterial strains, suggesting potential therapeutic applications in infectious diseases.
Anti-inflammatory Effects Preliminary data indicate that it may reduce inflammation markers in cellular models.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study suggested that the compound induces apoptosis through the activation of caspase pathways.
  • Antimicrobial Evaluation : Research conducted on the antibacterial activity of the compound against Staphylococcus aureus demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests moderate antibacterial properties that could be enhanced through structural modifications.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.